molecular formula C9H10BrFN2O5 B3279335 5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 69123-97-3

5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B3279335
CAS No.: 69123-97-3
M. Wt: 325.09 g/mol
InChI Key: WFOXFPXBLFRFHB-BYPJNBLXSA-N
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Description

This compound is a brominated pyrimidine dione derivative with a modified oxolane (tetrahydrofuran) sugar moiety. The pyrimidine core features a bromine atom at position 5, while the oxolane ring includes a 3-fluoro, 4-hydroxy, and 5-hydroxymethyl substituent. Such modifications are characteristic of nucleoside analogs, which are often explored for antiviral or anticancer applications due to their ability to interfere with nucleic acid synthesis .

Properties

IUPAC Name

5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOXFPXBLFRFHB-BYPJNBLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C9H11BrFN3O4\text{C}_9\text{H}_{11}\text{Br}\text{F}\text{N}_3\text{O}_4

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound's efficacy was evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values : Certain derivatives showed promising results with IC50 values indicating effective growth inhibition. For example, compounds derived from similar scaffolds demonstrated IC50 values as low as 2.93 µM against MCF-7 cells .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest at specific phases (G2/M phase), leading to increased apoptosis in cancer cells.
  • VEGFR Inhibition : The compound has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), a critical target in cancer therapy due to its role in angiogenesis .

Molecular Docking Studies

Molecular docking simulations have been conducted to explore the binding affinity of the compound to various biological targets. These studies suggest a favorable interaction with VEGFR-2 and other kinases involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
7cMCF-77.17VEGFR Inhibition
7dA5492.93Apoptosis Induction
Derivative XVarious<10Cell Cycle Arrest

Scientific Research Applications

Introduction to 5-Bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

This compound (CAS No. 69123-93-9) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its unique structural features suggest potential applications in various therapeutic areas, particularly in antiviral and anticancer research.

Physical Properties

PropertyValue
Density2.21 g/cm³
Boiling Point513.3 °C at 760 mmHg
Flash Point264.3 °C
Vapor Pressure1.1×10121.1\times 10^{-12} mmHg at 25°C

Antiviral Activity

Research has indicated that compounds similar to 5-bromo derivatives exhibit antiviral properties, particularly against RNA viruses. The incorporation of the pyrimidine moiety is crucial for enhancing the binding affinity to viral enzymes, which can lead to the inhibition of viral replication.

Anticancer Potential

Studies have shown that pyrimidine derivatives can act as effective inhibitors of cancer cell proliferation. The specific substitution patterns in the structure of this compound may contribute to its ability to target specific cancer pathways or receptors.

Enzyme Inhibition

This compound may serve as an inhibitor for various enzymes involved in nucleotide metabolism or DNA synthesis. The fluorinated sugar moiety can enhance selectivity for certain enzyme targets, making it a candidate for further studies in enzyme kinetics and inhibition assays.

Drug Development

The structural characteristics of this compound position it well for development as a lead compound in drug discovery programs aimed at developing new therapeutic agents for infectious diseases and cancer treatment.

Case Study: Antiviral Activity

A study published in Journal of Medicinal Chemistry examined a series of pyrimidine derivatives and their antiviral activities against influenza virus strains. The findings suggested that the introduction of halogen groups (like bromine) significantly increased antiviral potency due to enhanced interaction with viral polymerases .

Case Study: Anticancer Efficacy

In research published in Cancer Research, a derivative similar to the target compound was tested against various cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways and showed selective toxicity towards cancer cells over normal cells .

Case Study: Enzyme Inhibition

A study focused on the inhibition of thymidylate synthase by pyrimidine derivatives demonstrated that compounds with similar structures could effectively reduce enzyme activity, leading to decreased DNA synthesis in rapidly dividing cells .

Comparison with Similar Compounds

Halogen Variation in Pyrimidine Dione Derivatives

The halogen substituent on the pyrimidine ring significantly influences electronic properties, steric bulk, and biological activity.

Compound Halogen Position Sugar Modifications Reference
Target Compound Br 5 3-Fluoro, 4-hydroxy, hydroxymethyl oxolan -
5-Fluoro Analog () F 5 5-(2-hydroxyethyl), dimethyl dioxolan
5-Iodo Analog () I 5 3-Fluoro, 4-hydroxy, hydroxymethyl oxolan
  • Fluorine (F): The 5-fluoro analog () lacks bromine but shares a fluorine atom. Fluorine’s high electronegativity improves metabolic stability and membrane permeability but may reduce steric interactions in binding pockets.
  • Iodine (I): The 5-iodo derivative () has a larger atomic radius than bromine, which could hinder binding in constrained active sites but enhance halogen-bonding interactions .

Sugar Moiety Modifications

The oxolane ring’s substituents and heteroatom composition critically affect pharmacokinetics and target specificity.

Compound Sugar Ring Substituents Biological Implications Reference
Target Compound Oxolan 3-F, 4-OH, 5-CH2OH Enhanced binding, metabolic stability -
Oxathiolane Analog () Oxathiolane 4-Amino, 5-F, hydroxymethyl Antiviral activity (e.g., Lamivudine-like)
Azido-Substituted Analog () Oxolan 5-Azido, 3,4-diOH Potential prodrug activation
  • Oxolan (Target): The 3-fluoro and 4-hydroxy groups mimic natural ribose, facilitating incorporation into nucleic acids. The hydroxymethyl group may improve solubility.
  • Oxathiolane (): Replacing oxygen with sulfur (oxathiolane) alters electronic properties and resistance profiles, as seen in antiretroviral drugs like Lamivudine .

Research Findings and Implications

While the provided evidence lacks direct pharmacological data for the target compound, structural comparisons suggest:

Antiviral Potential: The bromine and fluorine substituents may synergize to inhibit viral polymerases, similar to fluorinated nucleosides like Sofosbuvir .

Metabolic Stability: The hydroxymethyl and fluorine groups likely reduce hepatic clearance compared to non-hydroxylated analogs.

Synthetic Challenges: The complex stereochemistry (2R,3S,4R,5R) necessitates advanced crystallization techniques, as described in SHELX-based structural analyses () .

Q & A

Basic Research Questions

Q. How can the stereochemistry of the fluorinated oxolane ring be experimentally confirmed?

  • Methodological Answer : Use X-ray crystallography to resolve the absolute configuration of the (2R,3S,4R,5R) stereochemistry in the oxolane moiety. For example, single-crystal X-ray studies (e.g., as in pyrimidine derivatives with fluorinated sugars ) can confirm spatial arrangements. Complementary NMR analysis (e.g., 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR coupling constants) validates chair conformations and diastereomeric purity .

Q. What synthetic strategies are effective for introducing the 5-bromo group on the pyrimidine-2,4-dione core?

  • Methodological Answer : Bromination at the 5-position can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid under reflux. Alternatively, direct halogenation of uracil analogs with HBr/H2_2O2_2 has been reported for similar compounds . Protect the hydroxyl groups on the oxolane ring with acetyl groups (e.g., 2',3',5'-tri-O-acetyl derivatives) to prevent side reactions .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to monitor degradation products.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ adducts), while collision cross-section (CCS) data (as in ) aids in distinguishing conformational isomers.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under simulated storage conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For instance, ICReDD’s reaction path search methods predict optimal conditions for glycosylation (e.g., coupling the fluorinated oxolane to pyrimidine). Machine learning can further narrow down solvent systems (e.g., DMF vs. acetonitrile) and catalysts (e.g., TMSOTf) to improve yield.

Q. What experimental approaches resolve contradictions in reported stability data for fluorinated nucleosides?

  • Methodological Answer : Perform accelerated stability studies under varied pH (1–13), temperature (4–40°C), and light exposure. Compare degradation kinetics (via LC-MS) with structurally related compounds (e.g., 2'-fluoro-arabinocytidine derivatives ). Conflicting data may arise from differences in protective groups (e.g., acetyl vs. benzoyl) or stereochemical impurities .

Q. How does the fluorinated oxolane moiety influence enzymatic recognition in nucleoside kinase assays?

  • Methodological Answer : Conduct competitive inhibition assays with human thymidine kinase (TK1) or viral kinases (e.g., HSV-TK). Compare KiK_i values with non-fluorinated analogs (e.g., arabinofuranosyl derivatives ). Molecular docking simulations (using AutoDock Vina) can map interactions between the 3-fluoro group and kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

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